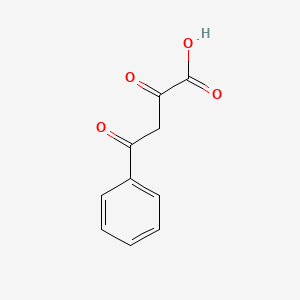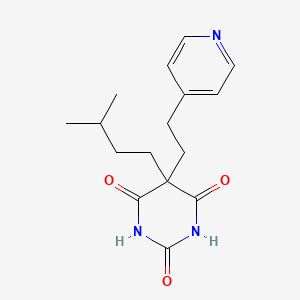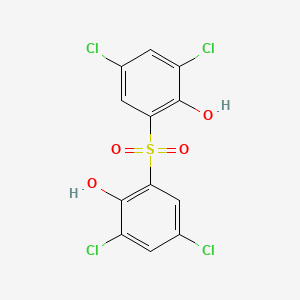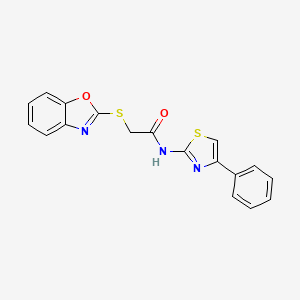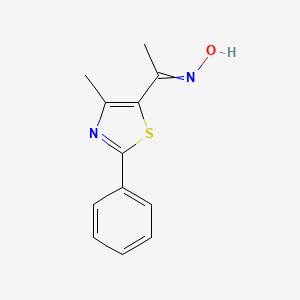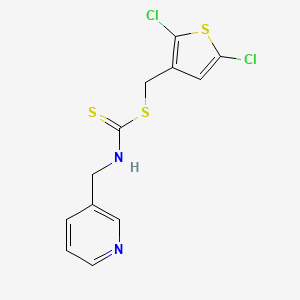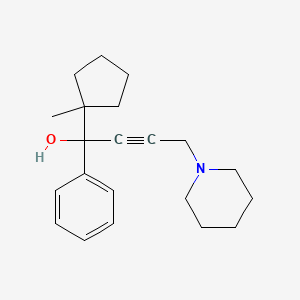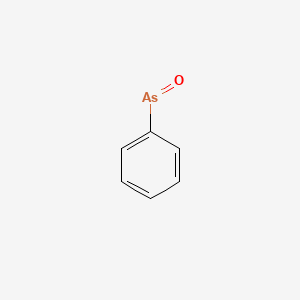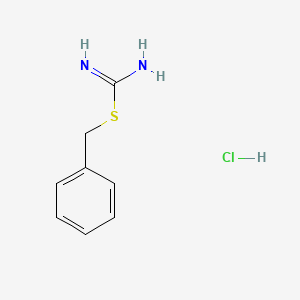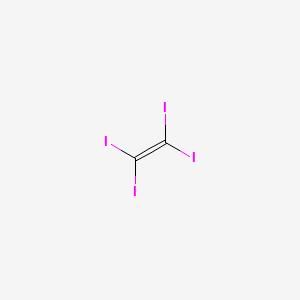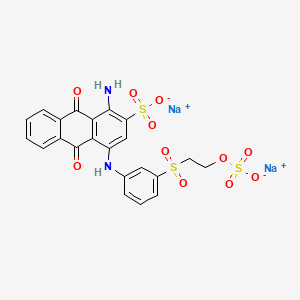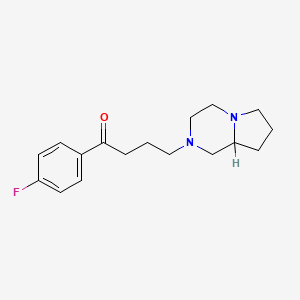![molecular formula C8H10IN3 B1221509 2-[(2-iodophenyl)methyl]guanidine CAS No. 46053-98-9](/img/structure/B1221509.png)
2-[(2-iodophenyl)methyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, (o-iodobenzyl)- is a derivative of guanidine, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. The addition of an o-iodobenzyl group to the guanidine structure enhances its chemical properties, making it useful in specialized applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, (o-iodobenzyl)- typically involves the reaction of o-iodobenzylamine with a guanidine precursor. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide. The reaction conditions usually require heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of guanidine derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Guanidine, (o-iodobenzyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the o-iodobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The guanidine moiety can participate in redox reactions, altering its oxidation state.
Addition Reactions: The guanidine group can act as a nucleophile in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylguanidines, while oxidation and reduction reactions can modify the guanidine moiety .
Wissenschaftliche Forschungsanwendungen
Guanidine, (o-iodobenzyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Investigated for its potential use in treating certain diseases due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials and as a component in certain industrial processes .
Wirkmechanismus
The mechanism of action of guanidine, (o-iodobenzyl)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The o-iodobenzyl group can enhance the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Guanidine: The parent compound, known for its high basicity and ability to form stable complexes.
N,N’-Disubstituted Guanidines: Compounds with two substituents on the guanidine nitrogen atoms, often used in medicinal chemistry.
Aminoimidazolines: Cyclic guanidine derivatives with applications in pharmaceuticals
Uniqueness: Guanidine, (o-iodobenzyl)- is unique due to the presence of the o-iodobenzyl group, which imparts distinct chemical properties and enhances its reactivity and binding affinity in biological systems. This makes it particularly useful in specialized applications where other guanidine derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
46053-98-9 |
|---|---|
Molekularformel |
C8H10IN3 |
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
2-[(2-iodophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10IN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChI-Schlüssel |
ZZBINWIXTJFNDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN=C(N)N)I |
Kanonische SMILES |
C1=CC=C(C(=C1)CN=C(N)N)I |
Key on ui other cas no. |
46053-98-9 |
Synonyme |
2-iodobenzylguanidine ortho-iodobenzylguanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


